1-Bromo-2-fluoro-3,5-dimethyl-4,6-dinitrobenzene
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Overview
Description
1-Bromo-2-fluoro-3,5-dimethyl-4,6-dinitrobenzene is an aromatic compound with the molecular formula C8H6BrFN2O4 It is characterized by the presence of bromine, fluorine, and nitro groups attached to a benzene ring, along with two methyl groups
Preparation Methods
The synthesis of 1-Bromo-2-fluoro-3,5-dimethyl-4,6-dinitrobenzene typically involves electrophilic aromatic substitution reactions. One common synthetic route starts with 5-bromo-4-fluoro-m-xylene, which undergoes nitration using nitric acid to introduce the nitro groups at the 4 and 6 positions . The reaction conditions often require controlled temperatures and the use of a catalyst to ensure the selective introduction of functional groups.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Bromo-2-fluoro-3,5-dimethyl-4,6-dinitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the bromine or fluorine atoms can be replaced by other electrophiles.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-Bromo-2-fluoro-3,5-dimethyl-4,6-dinitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its vibrant color and stability.
Mechanism of Action
The mechanism by which 1-Bromo-2-fluoro-3,5-dimethyl-4,6-dinitrobenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the bromine and fluorine atoms can form halogen bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-Bromo-2-fluoro-3,5-dimethyl-4,6-dinitrobenzene can be compared with other similar compounds such as:
1-Bromo-2,4-dinitrobenzene: Lacks the fluorine and methyl groups, making it less versatile in certain chemical reactions.
2-Bromo-1,3-dinitrobenzene: Has a different substitution pattern, affecting its reactivity and applications.
1-Bromo-4-nitrobenzene: Contains only one nitro group, resulting in different chemical properties and uses.
Properties
CAS No. |
361-43-3 |
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Molecular Formula |
C8H6BrFN2O4 |
Molecular Weight |
293.05 g/mol |
IUPAC Name |
1-bromo-2-fluoro-3,5-dimethyl-4,6-dinitrobenzene |
InChI |
InChI=1S/C8H6BrFN2O4/c1-3-6(10)5(9)8(12(15)16)4(2)7(3)11(13)14/h1-2H3 |
InChI Key |
DMJSCTASERIQOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])Br)F)C)[N+](=O)[O-] |
Origin of Product |
United States |
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